4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol
Description
Chemical Structure and Properties 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol (C$6$H${10}$N$4$O) is a bicyclic heterocyclic compound featuring a fused triazole and piperazine ring system with a hydroxymethyl (-CH$2$OH) substituent. Its hydrochloride salt (C$6$H${11}$ClN$4$O) has a molecular weight of 190.631 g/mol and is frequently used to enhance solubility in pharmaceutical applications . Key spectral data include $^1$H NMR (CDCl$3$): δ 4.76 (s, 2H), 4.38 (t, 2H), 2.92–2.88 (m, 3H), 2.17–2.10 (m, 2H), and 1.95–2.05 (m, 2H) .
Synthesis
The compound is synthesized via intramolecular Huisgen 1,3-dipolar cycloaddition of azido intermediates. For example, SN2 reactions involving NaN$_3$ and propargyl tosylates yield azido-alkyne intermediates, which undergo thermal cyclization to form the triazole core .
Applications
This scaffold is pivotal in drug discovery, serving as a precursor for modulators of sigma receptors, β-secretase (BACE1) inhibitors for Alzheimer’s disease, and antiviral agents targeting hepatitis B .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-4-5-6-3-7-1-2-10(6)9-8-5/h7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPUWJUFOYDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Ugi–Huisgen Reaction
A recent and efficient method involves the one-pot synthesis of 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazines via a tandem Ugi–Huisgen reaction catalyzed by copper-modified iron oxide nanoparticles.
Procedure Summary:
Starting Materials: Azidoacetic acid derivatives (e.g., 2-azido-3-arylpropanoic acids), amines (such as propargylamine), aldehydes, and isocyanides.
Step 1: Ugi Reaction
Components are mixed in methanol at room temperature for 20–30 minutes, forming Ugi adducts containing azide and alkyne groups.Step 2: Huisgen Cycloaddition
Upon heating the reaction mixture (e.g., refluxing in toluene or heating under microwave irradiation), intramolecular 1,3-dipolar cycloaddition occurs, yielding the fused triazolo-pyrazine ring system.Yields and Purity:
The reaction provides excellent yields (often >90%) and high selectivity, with products isolable as pure crystalline solids without extensive purification.
One-pot synthesis reduces purification steps and material loss.
The use of copper-modified catalysts enhances reaction rates and selectivity.
The method tolerates various substituents on the azido acid component, allowing structural diversity.
Representative Reaction Scheme:
| Step | Conditions | Outcome |
|---|---|---|
| Ugi Reaction | Room temperature, methanol, 20–30 min | Formation of linear azido-alkyne Ugi adducts |
| Cycloaddition | Heating (e.g., reflux in toluene, microwave) | Intramolecular cyclization to triazolo-pyrazine |
Synthesis from α-Amino Acid Derivatives via Intramolecular Cyclization
Another approach involves preparing chiral 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazines from α-amino acid derivatives under mild conditions.
Procedure Summary:
Starting Materials: α-Amino acid derivatives functionalized with azide and alkyne groups.
Cyclization: Thermal cyclization ("click" chemistry) is performed in suitable solvents (e.g., 1-butanol) at elevated temperatures to promote intramolecular azide-alkyne cycloaddition.
Optimization: Among solvents tested (ethanol, toluene, 1-butanol), 1-butanol gave the highest yields.
Characterization: Products were confirmed by IR, ^1H-NMR, and ^13C-NMR spectroscopy.
Mild reaction conditions preserve stereochemistry.
The method is suitable for synthesizing chiral fused triazolo-pyrazine scaffolds.
Chemical Reactions Analysis
Core Synthetic Strategies for Tetrahydrotriazolo-Pyrazines
The tetrahydrotriazolo-pyrazine scaffold is typically synthesized via intramolecular Huisgen azide–alkyne cycloaddition (Huisgen reaction) or Ugi–Huisgen tandem reactions . These methods form the fused triazole ring while constructing the pyrazine core:
-
Huisgen Cycloaddition : Azide-alkyne coupling under thermal or Cu(I)-catalyzed conditions generates the triazole ring. For example, 4,5,6,7-tetrahydro triazolo[1,5-a]pyrazines are formed via cyclization of 6-azidohex-1-yne derivatives (yield: 45–78%) .
-
Ugi–Huisgen Tandem Reaction : A one-pot Ugi four-component reaction followed by Huisgen cyclization produces substituted triazolo-pyrazines. This method achieves yields >95% for compounds like 4,5-dihydro triazolo[1,5-a]pyrazin-6(7H)-ones .
Functionalization of the Methanol Group
The hydroxymethyl (-CHOH) group at the 3-position offers opportunities for further derivatization. Common reactions include:
Oxidation to Aldehyde or Carboxylic Acid
-
Oxidation with Dess-Martin Periodinane : Converts -CHOH to -CHO, enabling subsequent reductive amination or nucleophilic additions.
-
Jones Reagent (CrO3_33) : Oxidizes -CHOH to -COOH, useful for peptide coupling or esterification.
Esterification or Etherification
-
Ester Formation : React with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
-
Ether Synthesis : Alkylation using alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH).
Substitution Reactions on the Pyrazine Ring
The tetrahydrotriazolo-pyrazine core undergoes electrophilic or nucleophilic substitutions, depending on the ring’s electronic environment:
Key Challenges and Limitations
-
Instability of Intermediates : Tosylate intermediates (e.g., 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl tosylate) are prone to decomposition, requiring immediate use in subsequent steps .
-
Regioselectivity in Cycloadditions : Thermal Huisgen reactions may lack regiocontrol compared to Cu(I)-catalyzed methods .
Biological and Pharmacological Relevance
While not directly studied for 3-ylmethanol derivatives, related tetrahydrotriazolo-pyrazines exhibit:
Scientific Research Applications
Structural Characteristics
The compound features a fused triazole and pyrazine ring system which contributes to its biological activity. The presence of the triazole moiety is particularly important for its interaction with various enzymes and receptors.
Pharmaceutical Development
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol has been investigated for its role as a potential therapeutic agent. Notably:
- Neurokinin Receptor Antagonism : Compounds related to this structure have shown promise as selective antagonists for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders such as depression and anxiety .
- Poly(ADP-ribose) Polymerase Inhibition : Similar derivatives have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy . These inhibitors can prevent DNA repair in cancer cells, leading to increased cell death.
Synthetic Methodologies
Research on the synthesis of this compound has revealed several efficient methodologies:
- Heterocyclization Techniques : Various methods have been developed for synthesizing substituted derivatives of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine through heterocyclization reactions. These methods often involve the use of readily available starting materials and lead to high yields with minimal byproducts .
- Chiral Synthesis : Novel chiral synthesis methods have been proposed that enhance the selectivity of the final product. This is particularly relevant for developing compounds with specific pharmacological profiles .
Case Study 1: Neurokinin Receptor Antagonists
A series of compounds based on the tetrahydrotriazolo[1,5-a]pyrazine framework were synthesized and evaluated for their antagonistic activity against NK-3 receptors. The results indicated that modifications at specific positions on the ring system significantly influenced receptor binding affinity and selectivity.
Case Study 2: PARP Inhibitors
In a study focused on anticancer drug development, derivatives of this compound were tested for their efficacy as PARP inhibitors. The findings demonstrated that certain substitutions could enhance potency while reducing off-target effects.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol involves its interaction with molecular targets such as σ-receptors and β-secretase-1 (BACE-1). By inhibiting these targets, the compound can modulate various biological pathways, leading to its antiviral, antitumor, and neuroprotective effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyrazine Derivatives
Key Findings:
Functional Group Impact :
- The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, improving receptor binding compared to ester or carboxamide derivatives .
- Dihydrochloride salts (e.g., CAS 1803609-34-8) increase aqueous solubility, critical for bioavailability in drug candidates .
Synthetic Yields :
- The target compound is synthesized in 35% yield via SN2/cyclization , while ethyl ester derivatives achieve higher yields (78–83%) using Ugi reactions with copper catalysts .
Biological Activity: Carboxamide derivatives exhibit antidiabetic activity via Cyp8b1 inhibition , whereas triazolopyrimidines (e.g., thieno-fused analogues) show moderate anticancer activity (10$^{-5}$ M screening) but lower potency than quinazoline derivatives . Hydrochloride salts are preferred for in vivo studies due to stability and solubility .
Biological Activity
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 153.17 g/mol. The compound features a triazole ring fused to a pyrazine structure which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds with similar structures have shown moderate activity against various bacterial and fungal strains. A study evaluating 1,2,4-triazolo derivatives found that certain analogues exhibited significant antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, with some compounds displaying IC50 values comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo derivatives has also been investigated. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell lines. This suggests a promising avenue for developing anti-inflammatory drugs .
Anticancer Properties
The anticancer activity of this compound has been explored through various assays. Compounds similar in structure have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis markers such as VEGF and MMP-9 in breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole or pyrazine rings can significantly enhance or diminish activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased antibacterial activity |
| Alkyl groups at C3 | Enhanced anti-inflammatory properties |
| Aromatic substitutions | Improved anticancer efficacy |
This table summarizes how different modifications can influence the biological properties of these compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methods utilize palladium-copper catalysis for efficient construction of the triazole ring under mild conditions . A general synthetic route may include:
- Formation of the Triazole Ring : Reacting hydrazine derivatives with α-bromo ketones.
- Cyclization : Utilizing cyclization agents to form the fused pyrazine structure.
- Reduction : Reducing any double bonds to yield the final tetrahydro compound.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Antibacterial Activity : A series of triazole derivatives were tested against clinical strains of bacteria. The most active compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
- Anti-cancer Evaluation : Research demonstrated that specific analogues led to significant reductions in tumor size in xenograft models when administered at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for preparing 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol?
The compound is typically synthesized via a three-step sequence starting from primary amines and α-amino acid derivatives. A key step involves a regioselective intramolecular copper-catalyzed azide-alkyne cycloaddition ("click" reaction) to form the triazole ring. Solvent selection (e.g., methanol or toluene) and reaction time (20–30 minutes at room temperature vs. 24 hours under reflux) critically influence yield and purity .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regioselectivity in triazole formation. For example, -NMR can distinguish between 1,4- and 1,5-disubstituted triazoles by analyzing proton coupling patterns in the pyrazine ring. Mass spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous confirmation of molecular weight and stereochemistry, respectively .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Initial screening should focus on target-specific assays based on known activities of analogous triazolopyrazines. Examples include:
- Sigma receptor modulation : Radioligand binding assays using brain tissue homogenates.
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., renal UO-31).
- BACE1 inhibition : Fluorometric enzymatic assays for Alzheimer’s disease drug candidates .
Advanced Research Questions
Q. How do solvent and catalyst systems influence the efficiency of Ugi-Huisgen tandem reactions in synthesizing this scaffold?
The Ugi reaction using superparamagnetic copper-modified iron oxide catalysts in aqueous media achieves higher yields (up to 95%) compared to traditional methods requiring organic solvents (e.g., toluene). Polar protic solvents like methanol accelerate imine formation, while copper(I) catalysts enhance regioselectivity in the Huisgen cycloaddition step. However, steric hindrance from aryl substituents (e.g., 3-phenylpropanoic acid derivatives) may necessitate prolonged reflux times (24 hours) .
Q. What computational strategies can predict binding affinities of this compound to enzymes like 14-α-demethylase lanosterol?
Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB: 3LD6) can model ligand-receptor interactions. Key parameters include:
- Docking score : Energy minimization to assess hydrogen bonding and hydrophobic interactions with active-site residues.
- Pharmacophore mapping : Alignment with known inhibitors (e.g., triazolothiadiazoles) to identify critical functional groups (e.g., methoxy or fluorophenyl substituents). Validation via molecular dynamics simulations (100 ns trajectories) is recommended to evaluate binding stability .
Q. How do structural modifications at the pyrazine ring impact antitumor activity?
Substitution at the pyrazine nitrogen (e.g., cyclopropyl or bromobenzyl groups) enhances cytotoxicity by improving membrane permeability and target engagement. For example, 7-(4-bromobenzyl)-substituted derivatives exhibit IC values <1 μM in renal cancer models. Comparative SAR studies suggest that electron-withdrawing groups (e.g., -Br, -CF) at the para position of aryl substituents optimize bioactivity .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low functional group tolerance : Traditional Ugi reactions struggle with bulky β-azido acids. This can be mitigated using Meerwein arylation to synthesize 2-azido-3-arylpropanoic acid precursors.
- Scalability : Copper-catalyzed methods require stringent anhydrous conditions. Flow chemistry systems with immobilized copper catalysts improve reproducibility and scalability .
Key Research Gaps
- Mechanistic studies on triazolopyrazine-mediated sigma receptor modulation remain limited.
- In vivo pharmacokinetics (e.g., blood-brain barrier penetration) require validation in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
